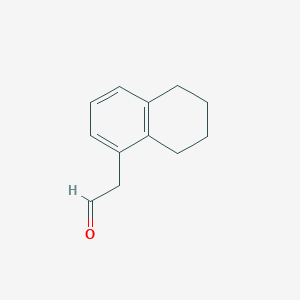
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an acetaldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the hydrogenation of 1-naphthaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process selectively reduces the aromatic ring while preserving the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-.
Reduction: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde has several scientific research applications:
Analytical Chemistry: It is used as a reference compound in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetaldehyde: The non-hydrogenated form of the compound.
1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-: The oxidized form of the compound.
1-Naphthaleneethanol, 5,6,7,8-tetrahydro-: The reduced form of the compound.
Uniqueness: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
10484-23-8 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2 |
InChI-Schlüssel |
CIHPERNEECLJMM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Key on ui other cas no. |
10484-23-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















